Anipamil: A Long-Acting Verapamil Analog for Cardiovascular Research and Development
Anipamil: A Long-Acting Verapamil Analog for Cardiovascular Research and Development
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
Anipamil (B1666041) is a phenylalkylamine derivative and a structural analog of verapamil (B1683045), a well-established calcium channel blocker.[1] Developed as a long-acting alternative to verapamil, anipamil exhibits a unique pharmacological profile with a prolonged duration of action, particularly on myocardial tissue.[2][3] This technical guide provides a comprehensive overview of anipamil, focusing on its mechanism of action, comparative pharmacology with verapamil, and detailed experimental protocols relevant to its study. The information presented is intended to support further research and development of this potent cardiovascular agent.
Mechanism of Action and Signaling Pathway
Like verapamil, anipamil's primary mechanism of action is the blockade of L-type voltage-gated calcium channels (Ca_v1.2).[4][5] These channels are crucial for calcium influx into cardiac and smooth muscle cells, which triggers muscle contraction.[4] By inhibiting these channels, anipamil reduces the intracellular calcium concentration, leading to a decrease in myocardial contractility (negative inotropy) and relaxation of vascular smooth muscle (vasodilation).[4]
The signaling cascade initiated by calcium entry and modulated by anipamil is as follows:
-
Calcium Influx: Depolarization of the cell membrane opens L-type calcium channels, allowing Ca²⁺ ions to enter the cell.
-
Calmodulin Activation: The influx of Ca²⁺ leads to its binding with calmodulin, a calcium-binding protein.
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MLCK Activation: The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK).
-
Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, initiating the cross-bridge cycling and subsequent muscle contraction.[4]
Anipamil, by blocking the initial calcium influx, interrupts this cascade, resulting in reduced muscle contraction.
Figure 1: Signaling pathway of L-type calcium channel blockade by anipamil and verapamil.
Quantitative Data: A Comparative Overview
The following tables summarize the available quantitative data for anipamil and verapamil, highlighting the key differences in their pharmacokinetic and pharmacodynamic profiles.
Table 1: Pharmacokinetic Properties
| Parameter | Anipamil | Verapamil | Reference(s) |
| Half-life (t½) | Long-acting, effects persist >12h after washout | Single dose: 2.8 - 7.4 h; Multiple doses: 4.5 - 12.0 h | [2][3],[6][7] |
| Bioavailability (Oral) | Data not available | 20% - 35% (extensive first-pass metabolism) | [6][8][9] |
| Protein Binding | Data not available | ~90% | [6][10] |
| Metabolism | Data not available | Extensive hepatic metabolism (CYP3A4, CYP3A5, CYP2C8) | [5][11] |
| Excretion | Data not available | ~70% as metabolites in urine, ~16% in feces | [6][7] |
Note: Specific pharmacokinetic parameters for anipamil are not well-documented in publicly available literature. Its characterization as "long-acting" is based on pharmacodynamic studies showing persistent effects long after administration has ceased.
Table 2: Pharmacodynamic Properties
| Parameter | Anipamil | Verapamil | Reference(s) |
| Negative Inotropic Effect | Potent and long-lasting; only partially reversed by Ca²⁺ | Potent, but reversible with Ca²⁺ and shorter-acting | [2][3] |
| Effect on Heart Rate | Minimal effect up to 10⁻⁴ mol/l | Dose-dependent decrease, can lead to asystole | [2][3] |
| Effect on Coronary Spasm | Does not modify vasopressin-induced spasm | Abolishes vasopressin-induced spasm | [2][3] |
| IC₅₀ (HERG K⁺ channels) | Data not available | 143.0 nmol/L | [12][13] |
| IC₅₀ (fKv1.4ΔN K⁺ channels) | Data not available | 260.71 µmol/L | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize anipamil and similar calcium channel blockers.
Isolated Langendorff-Perfused Heart Preparation
This ex vivo model is crucial for studying the direct effects of a drug on cardiac function, independent of systemic influences.
Objective: To assess the effects of anipamil on myocardial contractility, heart rate, and coronary flow in an isolated mammalian heart.
Materials:
-
Rodent (e.g., Sprague-Dawley rat or rabbit)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Surgical instruments (scissors, forceps, etc.)
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer (in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, NaHCO₃ 25, KH₂PO₄ 1.2, MgSO₄ 1.2, glucose 10.0)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Pressure transducer and data acquisition system
-
Intraventricular balloon catheter
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent coagulation.[2]
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[15]
-
Cannulation: Trim excess tissue, leaving the aorta intact. Mount the heart on the Langendorff apparatus by cannulating the aorta.[1][15]
-
Perfusion: Initiate retrograde perfusion with oxygenated (carbogenated) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 13-15 ml/min for a rat heart).[1][15]
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period, during which baseline parameters (heart rate, left ventricular developed pressure) are recorded.[2]
-
Drug Administration: Introduce anipamil into the perfusion buffer at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ mol/l).[3]
-
Data Recording: Continuously record hemodynamic parameters.
-
Washout: Perfuse the heart with drug-free buffer to assess the reversibility of the drug's effects. For anipamil, this period may need to be extended for several hours to observe its long-lasting effects.[2][3]
Figure 2: Experimental workflow for the isolated Langendorff-perfused heart preparation.
In Vivo Hemodynamic Studies in Anesthetized Animals
Objective: To evaluate the systemic cardiovascular effects of anipamil, including its impact on blood pressure, heart rate, and regional blood flow.
Materials:
-
Rats (e.g., pentobarbitone-anesthetized)
-
Anipamil solution for intravenous administration
-
Microspheres (e.g., ⁵⁷Co or ¹¹³Sn labeled) for blood flow measurement
-
Catheters for drug administration and blood pressure monitoring
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rats and insert catheters for intravenous drug delivery and continuous monitoring of arterial blood pressure.
-
Baseline Measurement: After a stabilization period, record baseline hemodynamic parameters.
-
Blood Flow Measurement (Pre-drug): Inject a known quantity of radiolabeled microspheres to determine baseline regional blood flow.
-
Drug Administration: Administer anipamil intravenously at various doses (e.g., 1, 2.5, and 5 mg/kg).[16]
-
Post-drug Monitoring: Continuously monitor hemodynamic variables for a specified period (e.g., 1 hour).[16]
-
Blood Flow Measurement (Post-drug): Inject a second set of differently labeled microspheres to measure regional blood flow after drug administration.
-
Data Analysis: Analyze the changes in blood pressure, heart rate, and the distribution of microspheres in various organs to determine the drug's effect on peripheral resistance and regional blood flow.[16]
Receptor Binding Assay
Objective: To determine the binding affinity of anipamil to the phenylalkylamine binding site on the L-type calcium channel.
Materials:
-
Tissue preparation rich in L-type calcium channels (e.g., cardiac or skeletal muscle membranes)
-
Radiolabeled phenylalkylamine, such as (-)-[³H]desmethoxyverapamil ([³H]-D888)
-
Unlabeled anipamil and verapamil for competition studies
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate membrane fractions from the chosen tissue through differential centrifugation.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of [³H]-D888 and varying concentrations of unlabeled anipamil (or verapamil as a comparator).
-
Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C).[17]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of anipamil that inhibits 50% of the specific binding of [³H]-D888 (IC₅₀). Calculate the inhibitory constant (Kᵢ) to quantify the binding affinity.
Figure 3: Workflow for a competitive receptor binding assay.
Conclusion
Anipamil presents a compelling profile as a long-acting calcium channel blocker with a preferential effect on the myocardium. Its prolonged duration of action compared to verapamil suggests potential therapeutic advantages where sustained calcium channel blockade is desired. The experimental protocols detailed in this guide provide a framework for further investigation into the pharmacokinetics, pharmacodynamics, and therapeutic potential of anipamil. Further research is warranted to fully elucidate its clinical utility and to establish a more complete quantitative profile.
References
- 1. Isolated, Langendorff-perfused heart preparations [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetics of conventional and slow-release verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of conventional and slow-release verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verapamil - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgx.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 16. Effects of anipamil on cardiovascular status and regional blood flow in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (-)-[3H]Desmethoxyverapamil, a novel Ca2+ channel probe. Binding characteristics and target size analysis of its receptor in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
